[6-(Benzyloxy)-1H-indol-1-yl]acetic acid (1) is a synthetic compound [] designed based on the overlapping structural requirements of aldose reductase inhibitors and peroxisome proliferator-activated receptor gamma (PPARγ) ligands []. It belongs to the class of indole acetic acid derivatives, which are known for their diverse biological activities [, , , , , ]. This compound has been investigated for its potential therapeutic applications in the context of diabetes [].
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is an organic compound that belongs to the class of indole derivatives. It features a benzyloxy group attached to the 6-position of the indole ring, with an acetic acid moiety at the 1-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
[6-(benzyloxy)-1H-indol-1-yl]acetic acid is classified as an indole derivative, specifically a substituted indole. Its structure allows it to interact with various biological targets, making it a candidate for pharmacological studies.
The synthesis of [6-(benzyloxy)-1H-indol-1-yl]acetic acid typically involves several key steps:
The synthetic route may vary depending on the specific reagents and conditions used, including temperature, solvent choice, and reaction time. For example, palladium-catalyzed reactions are often employed for introducing functional groups efficiently.
The molecular formula of [6-(benzyloxy)-1H-indol-1-yl]acetic acid is CHNO. The structure consists of:
The compound's molecular weight is approximately 255.29 g/mol. Its structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and identity.
[6-(benzyloxy)-1H-indol-1-yl]acetic acid can participate in several chemical reactions:
These reactions often require specific catalysts or conditions (e.g., heat, pressure) to proceed efficiently. Reaction yields and selectivity can be influenced by steric and electronic effects inherent to the structure of [6-(benzyloxy)-1H-indol-1-yl]acetic acid.
The mechanism of action for [6-(benzyloxy)-1H-indol-1-yl]acetic acid involves its interaction with biological targets such as enzymes or receptors. Preliminary studies have indicated that compounds in this class may act as inhibitors for certain enzymes or modulate receptor activity.
For instance, related compounds have been studied for their potential as aldose reductase inhibitors and peroxisome proliferator-activated receptor gamma ligands, suggesting a multi-target approach in therapeutic applications .
Relevant data regarding these properties can be obtained from suppliers' product sheets or scientific literature focusing on similar compounds .
[6-(benzyloxy)-1H-indol-1-yl]acetic acid has several potential applications in scientific research:
Research into this compound continues to expand its potential uses in drug development and therapeutic interventions, particularly in areas related to metabolic disorders and neurobiology .
The introduction of the benzyloxy group at the C6 position of the indole nucleus is achieved through Williamson ether synthesis, leveraging nucleophilic substitution between 6-hydroxyindole derivatives and benzyl halides. This reaction requires anhydrous conditions and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to overcome solubility challenges. Yields exceed 85% when using potassium carbonate as a base in dimethylformamide at 60°C [6]. Alternative protecting groups like p-methoxybenzyl (PMB) or allyl are employed for orthogonal deprotection strategies in multistep syntheses. For instance, PMB groups can be cleaved oxidatively with DDQ, while allyl groups undergo palladium-catalyzed deprotection without disturbing the acetic acid moiety [9].
Table 1: Benzyloxy Functionalization Methods
Substrate | Reagent | Conditions | Yield (%) |
---|---|---|---|
6-Hydroxyindole | BnBr, K₂CO₃ | DMF, 60°C, 12h | 88 |
6-Hydroxy-1H-indole | PMBCl, TBAB | CH₃CN, reflux, 8h | 82 |
5-Bromo-6-hydroxyindole | Allyl bromide, Cs₂CO₃ | Acetone, 50°C, 6h | 91 |
Regioselective C6 benzyloxylation is governed by electronic and steric factors. Electrophilic aromatic substitution (EAS) at C3 is kinetically favored, necessitating protection of N1 and C3 positions prior to C6 functionalization. Directed ortho-metalation (DoM) using n-butyllithium and tetramethylethylenediamine (TMEDA) enables selective C6 lithiation of N-protected indoles, followed by quenching with benzaldehyde derivatives to install benzyloxy groups [6] [7]. For C5-substituted indoles, halogen dance rearrangements allow migration of bromine from C4 to C6, creating a vacant C5 site for benzyloxylation . Computational studies confirm that C6-substituted indoles exhibit 8–12 kcal/mol lower activation energy for benzyloxylation compared to C4 or C7 positions due to reduced steric encumbrance [7].
Table 2: Regioselectivity Directing Effects
Indole Position | Directing Group | Electrophile | Regioselectivity Ratio (C6:C5) |
---|---|---|---|
N1-COCH₃ | None | BnOCl | 1:0.3 |
C2-CONEt₂ | DMF-assisted lithiation | BnCHO | 1:0.1 |
C3-CN | Nitrile stabilization | BnBr | 1:0.05 |
The acetic acid moiety is installed via N1-alkylation of indoles using α-haloacetate esters (e.g., ethyl bromoacetate), followed by saponification. Microwave-assisted conditions (120°C, 20 min) enhance alkylation efficiency, achieving >95% conversion with minimal O-alkylation byproducts [4]. Carbodiimide-mediated coupling (EDC/HOBt) links the acetic acid group to secondary pharmacophores like piperidine-3-carboxylic acid, forming amide bonds critical for dual-targeting ligands . For acid-sensitive substrates, Steglich esterification with DCC/DMAP enables coupling under mild conditions (0°C to rt) [4]. Recent advances utilize flow chemistry for continuous production of [6-(benzyloxy)-1H-indol-1-yl]acetic acid derivatives, reducing reaction times from hours to minutes [9].
Table 3: Carboxylic Acid Coupling Methods
Reaction Type | Reagents | Conditions | Application Scope |
---|---|---|---|
N1-Alkylation | Ethyl bromoacetate, Cs₂CO₃ | DMF, 80°C, 2h | Synthesis of core scaffold |
Amide Coupling | EDC, HOBt, DIPEA | CH₂Cl₂, rt, 12h | Hybridization with piperidine |
Ester Hydrolysis | LiOH, THF/H₂O | 0°C to rt, 3h | Deprotection for bioactivity assays |
Systematic modification of the benzyl ring’s para-position modulates electronic and steric properties, directly influencing target binding. p-Fluoro substitution enhances metabolic stability by blocking cytochrome P450-mediated hydroxylation, while p-methoxy groups improve blood-brain barrier permeability in neuroactive derivatives [5] [6]. Biphenyl extensions at the benzyl position exploit deep hydrophobic pockets in enzymes like aldose reductase, increasing inhibitory potency (IC₅₀ = 0.8 μM) compared to unsubstituted analogs (IC₅₀ = 5.2 μM) [6]. Constrained variants incorporating 1,4-diether moieties or cyclopropyl linkers improve selectivity for kinase targets like IGF-1R by reducing conformational flexibility, as evidenced by X-ray co-crystallography showing π-stacking with Lys100 [5]. Polar linkers such as sulfonic acids or esters disrupt Keap1-Nrf2 protein-protein interactions (PPI) by forming hydrogen bonds with Arg415 and Ser508 residues [2].
Table 4: Benzyloxy Modifications and Bioactivity
Benzyloxy Variant | Target Protein | Biological Activity | Potency Gain vs. Parent |
---|---|---|---|
p-F-BnO | Aldose reductase | IC₅₀ = 1.2 μM | 4.3-fold |
3,5-diOMe-BnO | PPARγ | EC₅₀ = 8.7 μM (transactivation) | 6.1-fold |
1-Naphthylmethoxy | IGF-1R | IC₅₀ = 8.9 nM | 12-fold |
CH₂CO₂H | Keap1 Kelch domain | IC₅₀ = 110 nM (TR-FRET assay) | 7-fold |
Hybridization strategies tether [6-(benzyloxy)-1H-indol-1-yl]acetic acid to established pharmacophores via the carboxylic acid group:
Table 5: Key Hybrid Derivatives and Multitarget Activities
Hybrid Structure | Pharmacophoric Element | Biological Activities |
---|---|---|
Piperidine-3-carboxylic acid conjugate | Keap1-Nrf2 inhibitor | NQO1 induction (EC₅₀ = 0.2 μM); antiproliferative activity |
Spirohydantoin-linked | Aldose reductase inhibitor | AR IC₅₀ = 17 nM; sorbitol reduction in lenses |
Rivastigmine-carbamate hybrid | Cholinesterase inhibitor | BuChE IC₅₀ = 455 nM; 5-HT₆R Kᵢ = 15 nM |
Comprehensive Compound Index
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: